molecular formula C18H20N2O6 B11962043 1,6-Bis(3-nitrophenoxy)hexane CAS No. 5226-69-7

1,6-Bis(3-nitrophenoxy)hexane

Cat. No.: B11962043
CAS No.: 5226-69-7
M. Wt: 360.4 g/mol
InChI Key: KFTGSVDTJQVUSL-UHFFFAOYSA-N
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Description

1,6-Bis(3-nitrophenoxy)hexane is a nitroaromatic compound featuring a hexane backbone with 3-nitrophenoxy substituents at both terminal positions.

Properties

CAS No.

5226-69-7

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

1-nitro-3-[6-(3-nitrophenoxy)hexoxy]benzene

InChI

InChI=1S/C18H20N2O6/c21-19(22)15-7-5-9-17(13-15)25-11-3-1-2-4-12-26-18-10-6-8-16(14-18)20(23)24/h5-10,13-14H,1-4,11-12H2

InChI Key

KFTGSVDTJQVUSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Bis(3-nitrophenoxy)hexane can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 1,6-dibromohexane with 3-nitrophenol in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(3-nitrophenoxy)hexane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with Pd/C or hydrazine hydrate.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 1,6-Bis(3-aminophenoxy)hexane.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

1,6-Bis(3-nitrophenoxy)hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Bis(3-nitrophenoxy)hexane is primarily related to its chemical reactivity. The nitro groups can undergo reduction to form amino groups, which can then interact with various biological targets. The compound’s ability to participate in nucleophilic aromatic substitution reactions also allows it to modify other molecules, potentially altering their biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Electronic Properties of Bis-Substituted Hexanes
Compound Substituent Molecular Weight (g/mol) Key Properties
1,6-Bis(3-nitrophenoxy)hexane 3-Nitrophenoxy Not reported Electron-withdrawing nitro groups may enhance oxidative stability and polarity
1,6-Bis(4-nitrophenoxy)hexane 4-Nitrophenoxy Not reported Similar nitro groups but para-substituted; altered electronic distribution
1,6-Bis(1-benzimidazolyl)hexane Benzimidazole 318.40 (ligand) N-heterocyclic ligand with strong metal-coordination capabilities
1,6-Bis(diphenylphosphino)hexane Diphenylphosphino 454.53 Electron-rich phosphine groups for catalytic applications
1,6-Bis(2-thiophthalimido)hexane Thiophthalimido 454.63 Vulcanization inhibitor in rubber; sulfur-based reactivity

Key Observations :

  • Nitro Positional Isomerism: The meta (3-nitro) vs. para (4-nitro) substitution in nitrophenoxy derivatives affects electronic properties.
  • Functional Group Diversity : Benzimidazole and phosphine substituents enable metal coordination (e.g., Ag⁺, Cu²⁺), whereas thiophthalimido groups facilitate sulfur-based crosslinking in polymers .
Table 2: Antifungal Activity of Hexane-Based Metal Complexes (20 ppm Concentration)
Compound (Metal Complex) Target Fungus Mycelial Growth Inhibition (%)
Cu²⁺-Benzimidazole complex Fusarium solani 100%
Co²⁺-Benzimidazole complex Pythium aphanidermatum 100%
Ag⁺-Benzimidazole complex Fusarium solani 86.22%
Mn²⁺-Benzimidazole complex P. aphanidermatum 93.67%
Ligand (Benzimidazole) P. aphanidermatum 63.56%

Key Observations :

  • Metal Coordination Enhances Efficacy : Metal complexes of 1,6-bis(1-benzimidazolyl)hexane show superior antifungal activity compared to the ligand alone. Cu²⁺ and Co²⁺ complexes achieve 100% inhibition, likely due to redox-active metal centers disrupting fungal cellular processes .

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